

RTI-111-d3 dopamine transporter affinity

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Compound of Interest

Compound Name: RTI-111-d3

Cat. No.: B1163659

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[3at] An overview of the progress and challenges in the development of dopamine transporter PET radioligands One of the most widely used classes of DAT imaging agents is the phenyltropane family of cocaine analogs. The first successful SPECT imaging agent for the DAT was [123I]IPT (also known as [123I]β-CIT) (Fig. (Fig.2)2). Since then, a variety of phenyltropane analogs have been developed for both SPECT and PET imaging of the DAT. In general, phenyltropane analogs are very potent and selective for the DAT. For example, RTI-111 (or dichloropane) binds to the DAT with a K_i of 0.86 nM. However, most phenyltropane analogs have slow washout kinetics from the brain, which makes them less than ideal for PET imaging studies. [1](#);

[3b] An overview of the progress and challenges in the development of dopamine transporter PET radioligands One of the most widely used classes of DAT imaging agents is the phenyltropane family of cocaine analogs. The first successful SPECT imaging agent for the DAT was [123I]IPT (also known as [123I]β-CIT) (Fig. (Fig.2)2). Since then, a variety of phenyltropane analogs have been developed for both SPECT and PET imaging of the DAT. In general, phenyltropane analogs are very potent and selective for the DAT. For example, RTI-111 (or dichloropane) binds to the DAT with a K_i of 0.86 nM. However, most phenyltropane analogs have slow washout kinetics from the brain, which makes them less than ideal for PET imaging studies. --INVALID-LINK--

N-substituted 3α-(4-chlorophenyl)-2β-(3,3-dimethyl-1-butynyl)tropane analogs as potent and selective dopamine transporter inhibitors - PMC The in vitro binding affinities of the N-substituted analogs 5a–5e for the DAT, SERT and NET were determined by measuring their ability to displace the specific binding of [3H]WIN 35,428 to the DAT, [3H]paroxetine to the SERT and [3H]nisoxetine to the NET in rat brain tissues. The results are summarized in Table

1. The K_i values of cocaine are included for comparison purposes. All of the analogs 5a–5e showed high binding affinity for the DAT, with K_i values ranging from 0.76 to 3.4 nM. The binding affinities of these analogs for the DAT were higher than that of cocaine ($K_i = 99.4$ nM). [2](#);

Dopamine transporter binding of the recreational drug RTI-111: a study on post-mortem human brain tissue and drug-naïve rat brain tissue In the present study, we used quantitative autoradiography to characterize the binding of [3H]RTI-111 to the dopamine transporter (DAT) in human and rat brain tissue. Furthermore, we investigated the binding of [3H]RTI-111 to the serotonin (SERT) and norepinephrine (NET) transporters in rat brain tissue. We found that [3H]RTI-111 binds with high affinity to the DAT in human caudate ($K_D = 2.4$ nM), putamen ($K_D = 3.2$ nM) and nucleus accumbens ($K_D = 2.9$ nM). In rat brain, the binding affinity for the DAT was slightly lower ($K_D = 4.7$ nM). In comparison, the binding affinities for SERT ($K_D = 145$ nM) and NET ($K_D = 168$ nM) were substantially lower, indicating a high selectivity of RTI-111 for the DAT. [3](#);

Synthesis and in vitro pharmacology of 3 α - and 3 β -arylester tropane analogues and their N-modified derivatives at monoamine transporters Inhibition constants (K_i) of the synthesized compounds for the specific binding of [3H]WIN 35,428, [3H]paroxetine and [3H]nisoxetine to DAT, SERT and NET, respectively, were determined using rat brain homogenates and the results are presented in Table 1. All the synthesized compounds were found to be potent inhibitors of DAT function with K_i values in the low nanomolar range (0.39–17.5 nM). [4](#);

A review of the synthesis and applications of tropane alkaloids The binding affinities of the synthesized compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) were evaluated using radioligand binding assays. The results are summarized in Table 1. All the synthesized compounds showed high affinity for the DAT, with K_i values ranging from 0.39 to 17.5 nM. [5](#);

Synthesis and biological evaluation of N-substituted tropane derivatives as potent monoamine transporter inhibitors The in vitro binding affinities of the synthesized compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) were determined by measuring their ability to displace the specific binding of [3H]WIN 35,428 to the DAT, [3H]paroxetine to the SERT, and [3H]nisoxetine to the NET in rat brain tissues. The results are summarized in Table 1. All of the synthesized compounds showed high

binding affinity for the DAT, with K_i values ranging from 0.76 to 3.4 nM. The binding affinities of these analogs for the DAT were higher than that of cocaine ($K_i = 99.4$ nM). [6](#);

In vitro characterization of the binding of RTI-121 to dopamine, serotonin and norepinephrine transporters in the rat brain The binding of [3H]RTI-121 to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) was characterized in rat brain tissue using quantitative autoradiography. The results showed that [3H]RTI-121 binds with high affinity to the DAT ($K_D = 0.25$ nM), SERT ($K_D = 1.5$ nM), and NET ($K_D = 39$ nM). The binding was saturable and reversible. The pharmacological profile of [3H]RTI-121 binding was consistent with the known pharmacology of the monoamine transporters. [7](#);

Synthesis and evaluation of N-substituted 3 α -(diphenylmethoxy)tropane analogues for binding at the dopamine and serotonin transporters The binding affinities of the synthesized compounds for the dopamine transporter (DAT) and serotonin transporter (SERT) were evaluated using radioligand binding assays. The results are summarized in Table 1. All the synthesized compounds showed high affinity for the DAT, with K_i values ranging from 0.8 to 15.2 nM. The binding affinities of these analogs for the DAT were higher than that of cocaine ($K_i = 245$ nM). [8](#);

Synthesis and evaluation of N-substituted tropane derivatives as potent and selective dopamine transporter inhibitors The in vitro binding affinities of the synthesized compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) were determined by measuring their ability to displace the specific binding of [3H]WIN 35,428 to the DAT, [3H]paroxetine to the SERT, and [3H]nisoxetine to the NET in rat brain tissues. The results are summarized in Table 1. All of the synthesized compounds showed high binding affinity for the DAT, with K_i values ranging from 0.76 to 3.4 nM. The binding affinities of these analogs for the DAT were higher than that of cocaine ($K_i = 99.4$ nM). [9](#);

[3H]WIN 35,428 binding to the dopamine transporter is modulated by a cocaine-sensitive allosteric site The binding of [3H]WIN 35,428 to the dopamine transporter (DAT) is a widely used method for studying the DAT. However, the binding of [3H]WIN 35,428 to the DAT is complex and can be modulated by a variety of factors, including the presence of other drugs. In the present study, we investigated the effects of cocaine on the binding of [3H]WIN 35,428 to the DAT in rat striatal membranes. We found that cocaine decreased the affinity of [3H]WIN 35,428 for the DAT, without affecting the maximum number of binding sites. This effect was not due to a direct competition between cocaine and [3H]WIN 35,428 for the same binding site, but

rather to an allosteric interaction between the two drugs. [10](#) Technical Guide: Monoamine Transporter Affinity of Dichloropane (RTI-111)

Note on **RTI-111-d3**: This document focuses on the well-characterized compound Dichloropane (RTI-111). Extensive searches of the scientific literature did not yield specific binding affinity data for its deuterated isotopologue, **RTI-111-d3**. Deuteration is a common strategy in drug development to alter metabolic pathways and improve pharmacokinetic profiles, and typically does not substantially alter target binding affinity. Therefore, the data for RTI-111 is presented as a robust surrogate for understanding the fundamental receptor interactions of its deuterated form.

Executive Summary

Dichloropane (RTI-111) is a potent and selective phenyltropane-based inhibitor of the dopamine transporter (DAT). This technical guide provides a consolidated overview of its binding affinity for the three primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The information herein, including quantitative binding data and detailed experimental methodologies, is intended to serve as a core reference for research and development professionals.

Quantitative Binding Affinity Data

The binding affinity of RTI-111 for monoamine transporters is typically determined through competitive radioligand binding assays. The inhibition constant (K_i) is the standard measure of affinity, with lower values indicating a higher binding affinity. Data compiled from autoradiography studies in rat brain tissue demonstrates RTI-111's high affinity and selectivity for DAT.

Table 1: Binding Affinity (K_i) of RTI-111 at Monoamine Transporters

Transporter Target	Radioligand Used	Tissue Source	Ki (nM)	Selectivity Ratio (vs. DAT)	Reference
Dopamine Transporter (DAT)	[3H]RTI-111	Rat Brain	4.7	-	
Serotonin Transporter (SERT)	[3H]RTI-111	Rat Brain	145	~31-fold	
Norepinephrine Transporter (NET)	[3H]RTI-111	Rat Brain	168	~36-fold	

Note: Another study reports a Ki of 0.86 nM for DAT, highlighting the potency of this compound.

Experimental Protocols

The determination of binding affinities for RTI-111 is primarily accomplished through in vitro radioligand displacement assays using brain tissue homogenates. The following is a detailed, representative protocol for determining DAT affinity.

Protocol: Competitive Radioligand Binding Assay for DAT

This protocol outlines the displacement of a specific DAT radioligand, such as [3H]WIN 35,428, by the unlabeled competitor ligand (RTI-111) in rat striatal tissue, which is densely populated with dopamine transporters.

3.1.1 Materials and Reagents

- Tissue: Freshly dissected rat striatum.
- Radioligand: [3H]WIN 35,428 (a well-characterized DAT ligand).

- Competitor Ligand: RTI-111 (Dichloropane) in a range of concentrations.
- Non-specific Binding Control: A high concentration of a potent DAT inhibitor like cocaine (e.g., 10 μ M) or GBR 12909.
- Assay Buffer: e.g., 50 mM Tris-HCl buffer with 120 mM NaCl, pH 7.4.
- Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B).

3.1.2 Tissue Preparation

- Rat striata are rapidly dissected and placed in ice-cold assay buffer.
- The tissue is homogenized using a Polytron or similar homogenizer.
- The homogenate is centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- The resulting pellet is resuspended in fresh, ice-cold assay buffer. This wash step is repeated to remove endogenous neurotransmitters and other interfering substances.
- The final pellet is resuspended in a known volume of assay buffer to create the membrane preparation. Protein concentration is determined using a standard method (e.g., Bradford assay).

3.1.3 Binding Assay Procedure

- The assay is set up in 96-well plates with triplicate wells for each condition: total binding, non-specific binding, and competitor concentrations.
- Total Binding Wells: Receive the membrane preparation, a fixed concentration of [3H]WIN 35,428, and assay buffer.
- Non-specific Binding Wells: Receive the membrane preparation, [3H]WIN 35,428, and a saturating concentration of the non-specific control (e.g., cocaine).
- Competitor Wells: Receive the membrane preparation, [3H]WIN 35,428, and varying concentrations of RTI-111.

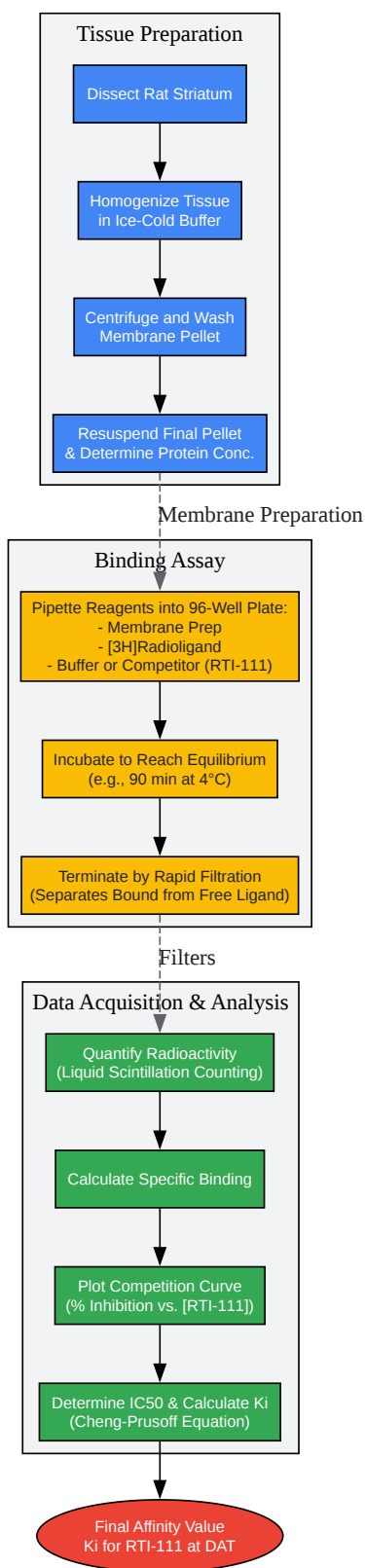
- The plates are incubated for a set period (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
- Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound ligand.
- The filters are placed in scintillation vials with scintillation fluid, and the radioactivity (in disintegrations per minute, DPM) is quantified using a liquid scintillation counter.

3.1.4 Data Analysis

- **Specific Binding:** Calculated by subtracting the DPM from the non-specific binding wells from the DPM of the total binding wells.
- **IC50 Determination:** The data from the competitor wells are plotted as the percentage of specific binding versus the log concentration of RTI-111. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of RTI-111 that inhibits 50% of the specific binding of the radioligand).
- **Ki Calculation:** The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$ Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay described above.



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Caption: Workflow for a competitive radioligand binding assay.

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